Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate
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Overview
Description
Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate is a chemical compound that exhibits intriguing properties. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound, and benzoate, an ester of benzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate typically involves the reaction of isoquinoline derivatives with 4-methoxybenzyl chloride and benzoic acid under specific conditions. One common method involves the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the isoquinoline nitrogen attacks the benzyl chloride, followed by esterification with benzoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isoquinoline or benzoate moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Reduced isoquinoline or benzoate derivatives.
Substitution: Substituted isoquinoline or benzoate products.
Scientific Research Applications
Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive isoquinoline alkaloids.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate involves its interaction with molecular targets such as enzymes or receptors. The isoquinoline moiety can bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. For example, it may inhibit enzyme activity or alter receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A parent compound with a simpler structure.
4-Methoxybenzyl benzoate: Lacks the isoquinoline moiety.
Benzo[4,5]-imidazo[2,1-a]isoquinolines: Structurally related but with additional fused rings
Uniqueness
Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate is unique due to its combination of isoquinoline and benzoate moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[isoquinolin-1-yl-(4-methoxyphenyl)methyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-27-20-13-11-18(12-14-20)23(28-24(26)19-8-3-2-4-9-19)22-21-10-6-5-7-17(21)15-16-25-22/h2-16,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPKQCHBJQETBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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